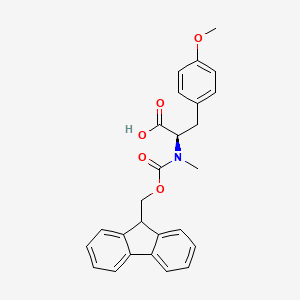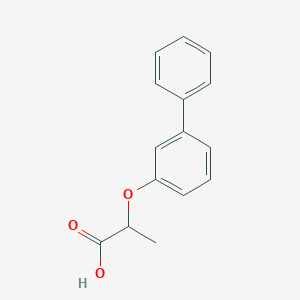
1-(3-氨基哌啶-1-基)丁烷-1-酮
描述
1-(3-Aminopiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, featuring an amino group at the 3-position and an acyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
1-(3-Aminopiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the manufacture of various chemical products, including agrochemicals and dyes.
作用机制
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)butan-1-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
1-(3-Aminopiperidin-1-yl)butan-1-one inhibits DPP-4 activity, thereby increasing the levels of incretin hormones . This compound is a competitive inhibitor of DPP-4, with a Ki of 1 nM . The inhibition of DPP-4 leads to an increase in the half-life of incretins, particularly GLP-1, enhancing their ability to decrease blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)butan-1-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretins, such as GLP-1, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .
Pharmacokinetics
The compound’s potency and duration of action are superior compared to other dpp-4 inhibitors . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.
Result of Action
The molecular effect of 1-(3-Aminopiperidin-1-yl)butan-1-one’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels .
生化分析
Biochemical Properties
1-(3-Aminopiperidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.
Cellular Effects
The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(3-Aminopiperidin-1-yl)butan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are important factors to consider Long-term studies have shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)butan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are important for understanding how the compound influences overall metabolism and cellular function.
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)butan-1-one within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Aminopiperidin-1-yl)butan-1-one is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)butan-1-one can be synthesized through several methods, including:
Reduction of Piperidine Derivatives: Starting with a piperidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the amino group.
Acylation Reaction: The amino group on piperidine can be acylated using butanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
化学反应分析
Types of Reactions: 1-(3-Aminopiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the compound into simpler amines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used, often with a base to facilitate the reaction.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Simpler amines.
Substitution Products: Various substituted piperidines.
相似化合物的比较
1-(3-aminopiperidin-1-yl)ethan-1-one
1-(3-aminopiperidin-1-yl)propan-1-one
1-(3-aminopiperidin-1-yl)hexan-1-one
Uniqueness: 1-(3-Aminopiperidin-1-yl)butan-1-one is unique due to its specific acyl chain length, which affects its reactivity and potential applications. Its intermediate chain length makes it versatile for various chemical transformations and applications.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQURLBIUSRNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)


![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)




